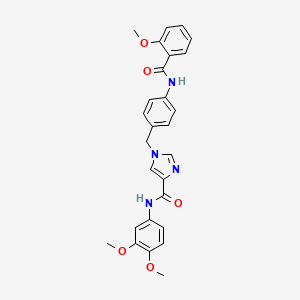
N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide (4-chloro-MOPSO) is a sulfonamide compound that has been used in scientific research for a variety of purposes. It is a white crystalline solid that is soluble in water and has a molecular weight of 300.17 g/mol. 4-chloro-MOPSO has been studied for its potential applications in biochemistry and physiology due to its ability to act as a competitive inhibitor of enzymes. Additionally, 4-chloro-MOPSO has been used in laboratory experiments to study the effects of various compounds on enzyme activity.
Aplicaciones Científicas De Investigación
4-chloro-MOPSO has been used in scientific research to study the effects of various compounds on enzyme activity. It has been used as a competitive inhibitor of enzymes, which means that it can block the binding of other compounds to the enzyme. This allows researchers to study the effects of various compounds on enzyme activity without the interference of other compounds. Additionally, 4-chloro-MOPSO can be used to study the effects of various compounds on the activity of other proteins, such as receptors or transporters.
Mecanismo De Acción
4-chloro-MOPSO acts as a competitive inhibitor of enzymes. This means that it binds to the active site of the enzyme, preventing other compounds from binding to the enzyme. In addition, 4-chloro-MOPSO can bind to other proteins, such as receptors or transporters, and block their activity.
Biochemical and Physiological Effects
4-chloro-MOPSO has been studied for its potential applications in biochemistry and physiology. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. Additionally, 4-chloro-MOPSO has been found to inhibit the activity of several transporters, such as the serotonin transporter, which is involved in the regulation of serotonin levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-chloro-MOPSO in laboratory experiments is that it can be used as a competitive inhibitor of enzymes and other proteins. This allows researchers to study the effects of various compounds on enzyme activity without the interference of other compounds. Additionally, 4-chloro-MOPSO is relatively easy to synthesize in the laboratory. However, 4-chloro-MOPSO can only be used to study the effects of compounds on enzyme or protein activity. It cannot be used to study the effects of compounds on other biological processes, such as gene expression or cell signaling.
Direcciones Futuras
Future research on 4-chloro-MOPSO could focus on its potential applications in medicine. For example, it could be used to develop drugs that target specific enzymes or proteins involved in the regulation of neurotransmitters, hormones, or other biological processes. Additionally, further research could be done to explore the potential of 4-chloro-MOPSO as an inhibitor of other proteins, such as receptors or transporters. Finally, further research could be done to explore the potential of 4-chloro-MOPSO as an inhibitor of other biological processes, such as gene expression or cell signaling.
Métodos De Síntesis
4-chloro-MOPSO can be synthesized in the laboratory using a two-step synthesis process. The first step involves the reaction of 4-chlorophenol and ethylenediamine in the presence of hydrochloric acid. This reaction produces 4-chloro-N-(2-morpholino-2-oxoethyl)benzenesulfonamide. The second step involves the reaction of the product from the first step with sodium hydroxide to produce 4-chloro-MOPSO.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)21(14-18(22)20-10-12-25-13-11-20)26(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDZSSIKDXQKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2950666.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2950667.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2950668.png)
![1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2950669.png)

![N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide](/img/structure/B2950671.png)


![3-chloro-4-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2950677.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2950679.png)
![N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2950681.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide](/img/structure/B2950686.png)